

# Odevixibat's Safety Profile in Cholestasis Treatment: A Comparative Analysis

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## Compound of Interest

Compound Name: Odevixibat

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The landscape of therapeutic options for cholestatic liver diseases is evolving, with novel targeted treatments offering new hope for patients. **Odevixibat** (Bylvay®), a selective ileal bile acid transporter (IBAT) inhibitor, represents a significant advancement in this area.<sup>[1]</sup> This guide provides a comprehensive comparison of the safety profile of **odevixibat** with other established and emerging treatments for cholestasis, supported by data from pivotal clinical trials.

## Comparative Safety Profile of Cholestasis Treatments

The following table summarizes the reported adverse events from clinical trials of **odevixibat** and other prominent cholestasis treatments. It is important to note that direct comparisons are challenging due to variations in study design, patient populations, and duration of treatment.

Treatment	Mechanism of Action	Common Adverse Events (>5% incidence)	Serious Adverse Events
Odevixibat	Ileal Bile Acid Transporter (IBAT) Inhibitor	Diarrhea, Abdominal pain, Vomiting, Hepatomegaly, Elevated liver enzymes, Soft feces, Hemorrhagic diarrhea[1][2][3][4]	Drug-related serious treatment-emergent adverse events have been reported, though infrequent.[3][4] One patient withdrew from a clinical trial due to persistent diarrhea.[2]
Maralixibat	Ileal Bile Acid Transporter (IBAT) Inhibitor	Diarrhea, Abdominal pain, Vomiting, Fat-soluble vitamin deficiency, Increased transaminases, Bone fractures[5][6]	Serious treatment-emergent adverse events have been reported, with some leading to study drug discontinuation.[6]
Ursodeoxycholic Acid (UDCA)	Bile Acid Replacement	Generally well-tolerated. Mild and transient gastrointestinal symptoms (e.g., diarrhea) may occur. [7][8]	Serious adverse events are rare.[7][8]
Cholestyramine	Bile Acid Sequestrant	Constipation, Abdominal discomfort/pain, Bloating, Gas, Nausea, Vomiting, Diarrhea[9][10][11]	Intestinal obstruction (rare), Hyperchloremic metabolic acidosis (in patients with renal insufficiency)[11][12]
Rifampicin	Pregnane X Receptor (PXR) Agonist	Nausea, Vomiting, Orange discoloration of body fluids, Loss of appetite.[13]	Hepatotoxicity (dose-dependent), Hypersensitivity reactions (e.g., urticaria,

		thrombocytopenia), Renal failure (rare)[8]
Naltrexone	Opioid Receptor Antagonist	Nausea, Dizziness, Abdominal cramps, Opioid withdrawal-like symptoms (transient) [3][14]
		Severe withdrawal symptoms (rare, leading to discontinuation in some cases)[14]

## Key Experimental Protocols

Understanding the methodologies behind the clinical trials is crucial for interpreting the safety data. Below are summaries of the protocols for key studies of **odevixibat** and a comparator, maralixibat.

### Odevixibat: PEDFIC 1 & 2 Trials (Progressive Familial Intrahepatic Cholestasis)

- Study Design: PEDFIC 1 was a 24-week, randomized, double-blind, placebo-controlled, phase 3 trial.[6][15] PEDFIC 2 is an ongoing, long-term, open-label extension study.[16][17]
- Patient Population: Pediatric patients (aged 6 months to 18 years) with genetically confirmed PFIC type 1 or 2, a history of significant pruritus, and elevated serum bile acids.[6][18]
- Intervention: Patients in PEDFIC 1 were randomized to receive oral **odevixibat** (40 µg/kg/day or 120 µg/kg/day) or placebo once daily.[6][19] In PEDFIC 2, all patients receive **odevixibat**. [16]
- Primary Endpoints:
  - US: Proportion of positive pruritus assessments (a drop of ≥1 point on a 0-4 scale).[19]
  - EU: Proportion of patients with a serum bile acid response (≥70% reduction or reaching ≤70 µmol/L).[19]
- Safety Assessments: Monitoring of treatment-emergent adverse events (TEAEs), serious adverse events (SAEs), vital signs, and laboratory parameters throughout the studies.[4]

## Odevixibat: ASSERT Trial (Alagille Syndrome)

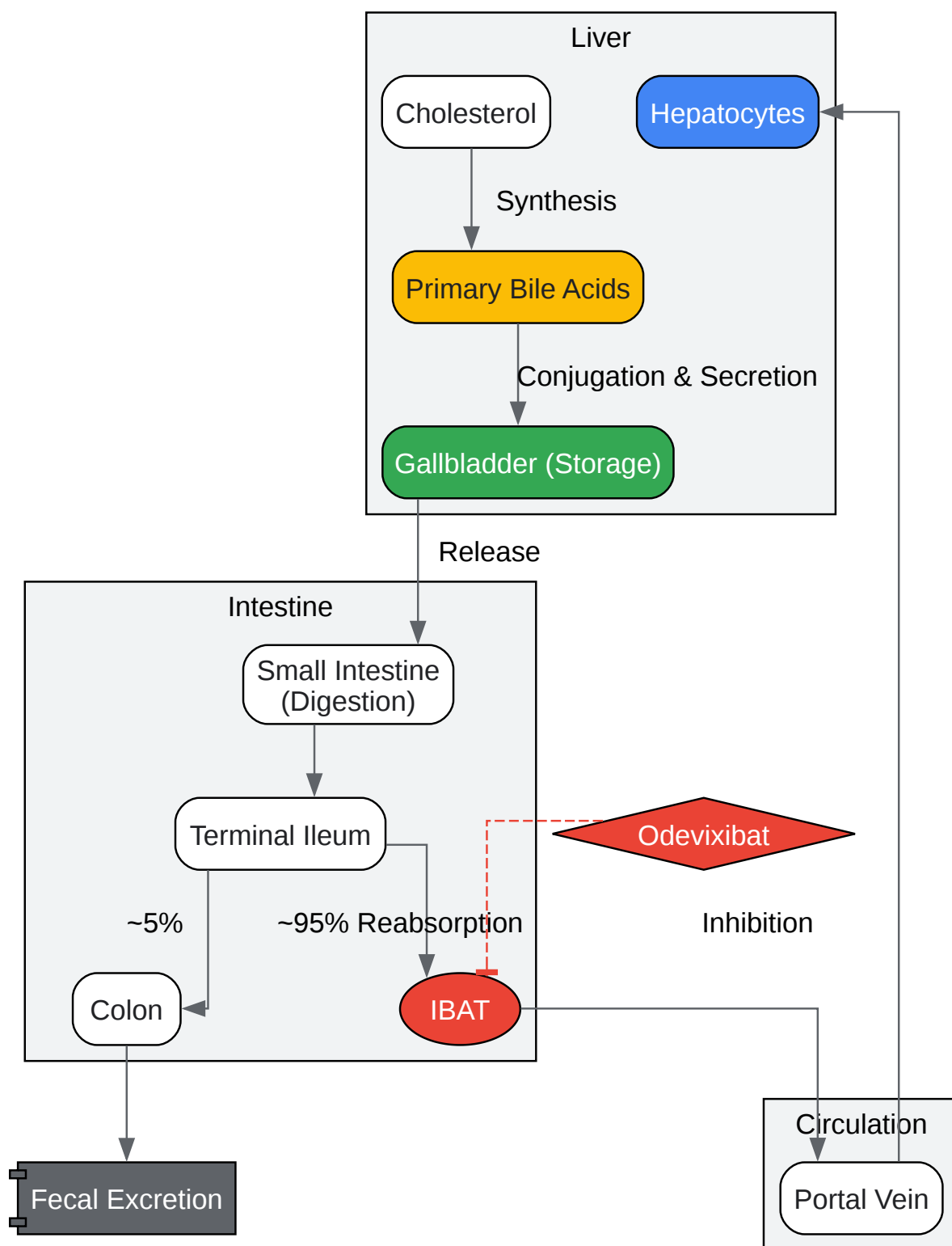
- Study Design: A phase 3, double-blind, randomized, placebo-controlled trial.[\[20\]](#)[\[21\]](#)
- Patient Population: Patients with a genetically confirmed diagnosis of Alagille syndrome, a history of significant pruritus, and elevated serum bile acids.[\[20\]](#)[\[21\]](#)
- Intervention: Patients were randomly assigned (2:1) to receive oral **odevixibat** (120 µg/kg per day) or placebo for 24 weeks.[\[20\]](#)[\[21\]](#)
- Primary Efficacy Endpoint: Change in caregiver-reported scratching score from baseline.[\[20\]](#)[\[21\]](#)
- Safety Assessments: Comprehensive monitoring of adverse events, laboratory values, and other safety parameters.[\[20\]](#)[\[21\]](#)

## Maralixibat: MARCH-PFIC Trial (Progressive Familial Intrahepatic Cholestasis)

- Study Design: A multicenter, randomized, double-blind, placebo-controlled, phase 3 study.
- Patient Population: Participants aged 1-17 years with PFIC and persistent pruritus.
- Intervention: Patients were randomly assigned (1:1) to receive oral maralixibat or placebo twice daily for 26 weeks. The maralixibat dose was escalated.
- Primary Endpoint: Mean change in the average morning Itch-Reported Outcome (Observer) severity score.
- Safety Assessments: Evaluation of treatment-emergent adverse events, serious adverse events, and other safety measures.

## Signaling Pathway and Experimental Workflow Mechanism of Action of Odevixibat and Enterohepatic Circulation

**Odevixibat** exerts its therapeutic effect by inhibiting the ileal bile acid transporter (IBAT), a key protein responsible for the reabsorption of bile acids in the terminal ileum.<sup>[1]</sup> This disruption of the enterohepatic circulation leads to increased fecal excretion of bile acids, thereby reducing the overall bile acid pool and alleviating cholestatic symptoms like pruritus.

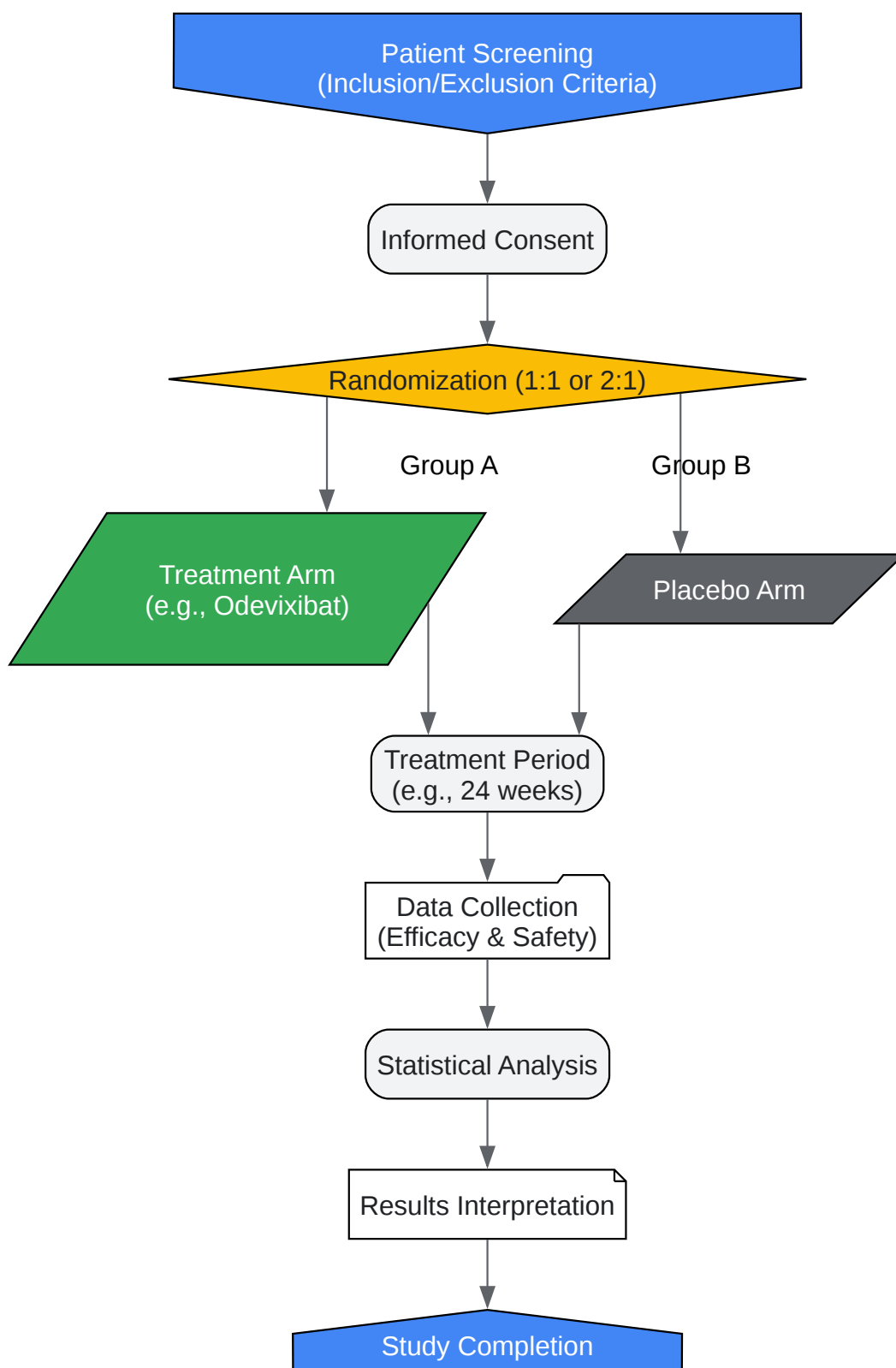


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Caption: Enterohepatic circulation of bile acids and the inhibitory action of **Odevixibat** on the ileal bile acid transporter (IBAT).

## Clinical Trial Workflow

The following diagram illustrates a typical workflow for a randomized, double-blind, placebo-controlled clinical trial, such as those conducted for **odevixibat** and maralixibat.



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Caption: A generalized workflow of a randomized, placebo-controlled clinical trial for cholestasis treatments.

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## References

- 1. s29.q4cdn.com [s29.q4cdn.com]
- 2. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 3. jwatch.org [jwatch.org]
- 4. L3 Effects on serum bile acids, pruritus, and safety with up to 72 weeks of odeixibat treatment: pooled data from the PEDFIC 1 and PEDFIC 2 studies in children with progressive familial intrahepatic cholestasis | Frontline Gastroenterology [fg.bmj.com]
- 5. Livmarli (maralixibat) to Treat Cholestatic Pruritus in Alagille Syndrome, US [clinicaltrialsarena.com]
- 6. Odeixibat treatment in progressive familial intrahepatic cholestasis: a randomised, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of oral naltrexone on pruritus in cholestatic patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ursodeoxycholic acid in the treatment of cholestasis of pregnancy: a randomized, double-blind study controlled with placebo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ursodeoxycholic Acid And Cholestasis Of Pregnancy | Clinical Research Trial Listing [centerwatch.com]
- 10. Indirect Comparison of Maralixibat and Odeixibat for the Treatment of Progressive Familial Intrahepatic Cholestasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medjournal360.com [medjournal360.com]
- 12. researchgate.net [researchgate.net]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. PEDFIC Trial Program | Bylvay® (odeixibat) HCP Site [bylvayhcp.com]

- 16. Interim results from an ongoing, open-label, single-arm trial of odeixibat in progressive familial intrahepatic cholestasis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. hcplive.com [hcplive.com]
- 18. Odeixibat: a promising new treatment for progressive familial intrahepatic cholestasis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Albireo Phase 3 Trial Meets Both Primary Endpoints for Odeixibat in PFIC - BioSpace [biospace.com]
- 20. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 21. Efficacy and safety of odeixibat in patients with Alagille syndrome (ASSERT): a phase 3, double-blind, randomised, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
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